molecular formula C12H7BrS3 B13050832 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene

Cat. No.: B13050832
M. Wt: 327.3 g/mol
InChI Key: GCNZRRQXIYAOLL-UHFFFAOYSA-N
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Description

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs similar cross-coupling techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

Biological Activity

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is a thiophene derivative that has garnered attention in the fields of organic electronics and medicinal chemistry. This compound's unique structure, characterized by multiple thiophene rings and the presence of a bromine atom, suggests potential biological activities that warrant detailed investigation.

The molecular formula of this compound is C12H8BrS3C_{12}H_8BrS_3, with a molecular weight of approximately 338.18 g/mol. The compound features a bromine substituent that may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H8BrS3C_{12}H_8BrS_3
Molecular Weight338.18 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The agar-well diffusion method has been employed to assess the antibacterial activity, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Thiophene derivatives also demonstrate potential as enzyme inhibitors. Research has highlighted their ability to inhibit carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE). For example, brominated compounds have shown IC50 values ranging from 1.63 nM to 25.67 nM against these enzymes, suggesting a potential role in treating conditions like glaucoma and Alzheimer's disease .

The mechanism by which this compound exerts its biological effects is largely attributed to its electronic properties and ability to engage in π-π stacking interactions with biomolecules. This interaction can facilitate binding to enzyme active sites or disrupt cellular processes in pathogenic organisms.

Study on Antimicrobial Properties

In a study examining the antimicrobial efficacy of thiophene derivatives, this compound was tested alongside other related compounds. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with effectiveness comparable to standard antibiotics .

Enzyme Inhibition Study

Another research effort focused on the inhibition of carbonic anhydrase by thiophene derivatives, including this compound. The study reported IC50 values that positioned this compound as a strong candidate for further development as a therapeutic agent against diseases related to enzyme dysregulation .

Properties

Molecular Formula

C12H7BrS3

Molecular Weight

327.3 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C12H7BrS3/c13-8-5-7-15-12(8)11-4-3-10(16-11)9-2-1-6-14-9/h1-7H

InChI Key

GCNZRRQXIYAOLL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=C(C=CS3)Br

Origin of Product

United States

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